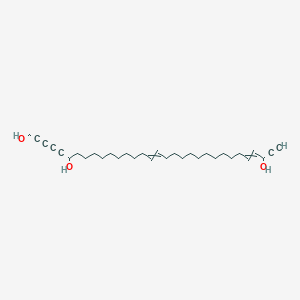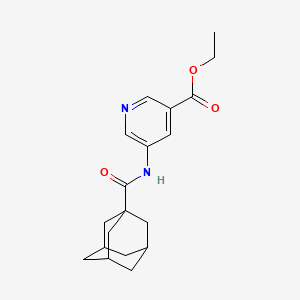
3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 5-((tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a tricyclo decylcarbonyl amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester typically involves multiple steps:
Formation of Pyridinecarboxylic Acid: The initial step involves the synthesis of pyridinecarboxylic acid through various methods such as the oxidation of pyridine derivatives.
Introduction of Tricyclo Decylcarbonyl Amino Group: This step involves the reaction of pyridinecarboxylic acid with tricyclo decylcarbonyl chloride in the presence of a base to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the ester group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 5-((tricyclo(331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclo decylcarbonyl amino group may play a crucial role in binding to these targets, while the pyridine ring and ester group contribute to the overall activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinecarboxylic Acid Derivatives: Compounds with similar pyridine ring structures and carboxylic acid groups.
Tricyclo Decylcarbonyl Amino Compounds: Compounds with similar tricyclo decylcarbonyl amino groups.
Ethyl Ester Derivatives: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 5-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-, ethyl ester lies in the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the tricyclo decylcarbonyl amino group, in particular, sets it apart from other pyridinecarboxylic acid derivatives.
Eigenschaften
CAS-Nummer |
126947-73-7 |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
ethyl 5-(adamantane-1-carbonylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-2-24-17(22)15-6-16(11-20-10-15)21-18(23)19-7-12-3-13(8-19)5-14(4-12)9-19/h6,10-14H,2-5,7-9H2,1H3,(H,21,23) |
InChI-Schlüssel |
XAPROWNTGUUMIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CN=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


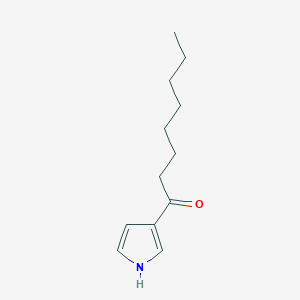


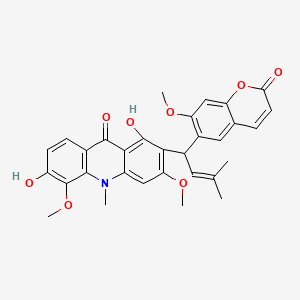
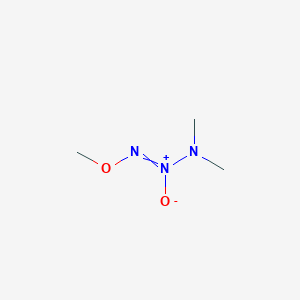
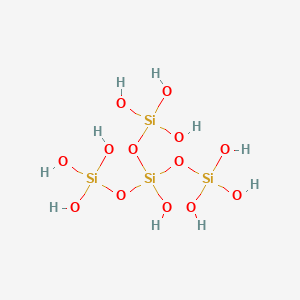

![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

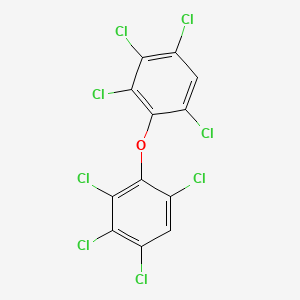

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

